REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][S:4][CH2:5][CH2:6][NH2:7].C(N(CC)CC)C.[C:15](=[S:17])=[S:16].Cl[CH2:19][C:20](=O)[CH3:21]>C(O)C>[OH:1][CH2:2][CH2:3][S:4][CH2:5][CH2:6][N:7]1[C:20]([CH3:21])=[CH:19][S:16][C:15]1=[S:17]
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
19.4 g
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
24.2 g
|
Type
|
reactant
|
Smiles
|
OCCSCCN
|
Name
|
|
Quantity
|
24.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
further, for an additional 30 minutes at 50° C. to conduct
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction mixture was cooled to 0° C. again
|
Type
|
CUSTOM
|
Details
|
at a room temperature
|
Type
|
CUSTOM
|
Details
|
for 1 hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
further, at 40° C. for an additional 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
At the conclusion of the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure, and water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
The reaction product was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Upon the removal of ethyl acetate from the
|
Type
|
EXTRACTION
|
Details
|
extract by distillation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |